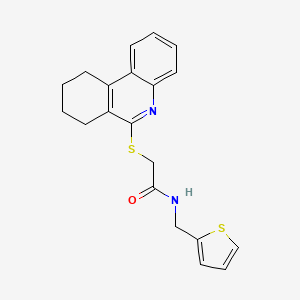![molecular formula C5H10N2O2S B12577169 {[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid is an organic compound characterized by the presence of both amino and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopropene with a sulfanyl acetic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amino groups can produce primary or secondary amines.
Scientific Research Applications
{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s amino and sulfanyl groups make it a useful ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the sulfanyl group can participate in redox reactions, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopropionic acid: Similar in structure but lacks the sulfanyl group.
Cysteine: Contains a sulfanyl group but differs in the position of the amino groups.
Thioacetic acid: Contains a sulfanyl group but lacks the amino groups.
Uniqueness
{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid is unique due to the combination of amino and sulfanyl groups in its structure, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-[(Z)-2,3-diaminoprop-2-enyl]sulfanylacetic acid |
InChI |
InChI=1S/C5H10N2O2S/c6-1-4(7)2-10-3-5(8)9/h1H,2-3,6-7H2,(H,8,9)/b4-1- |
InChI Key |
DPVBMUTYAHJINR-RJRFIUFISA-N |
Isomeric SMILES |
C(/C(=C/N)/N)SCC(=O)O |
Canonical SMILES |
C(C(=CN)N)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


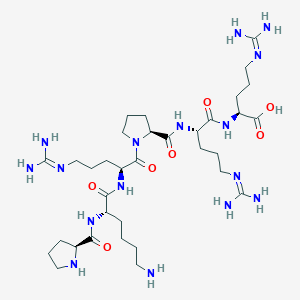
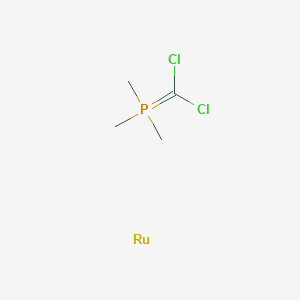
![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
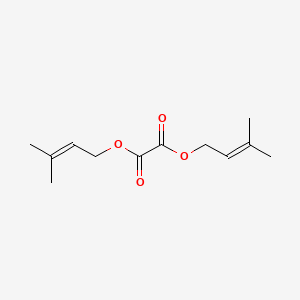
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
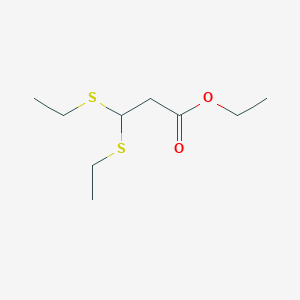
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
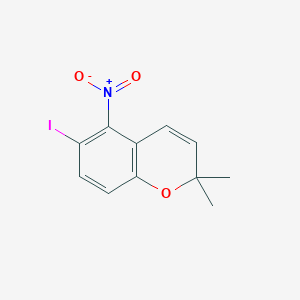


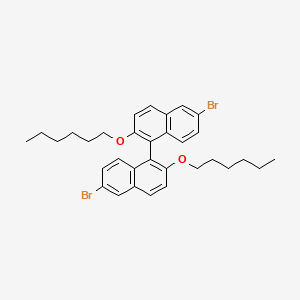
![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
